molecular formula C26H26N2O3 B268896 3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B268896
M. Wt: 414.5 g/mol
InChI Key: VEJLRYWXNUULHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-THF-benzamide and is a derivative of benzamide. The unique chemical structure of DPA-THF-benzamide has made it a promising candidate for research in the pharmaceutical, biochemical, and physiological fields.

Mechanism of Action

The exact mechanism of action of DPA-THF-benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins in the body. For example, DPA-THF-benzamide has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
DPA-THF-benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, DPA-THF-benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DPA-THF-benzamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Additionally, DPA-THF-benzamide is relatively non-toxic and has low side effects. However, the limitations of DPA-THF-benzamide include its high cost and the complexity of its synthesis process.

Future Directions

There are several future directions for research on DPA-THF-benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins. Finally, research is needed to optimize the synthesis process of DPA-THF-benzamide to make it more cost-effective and accessible for researchers.

Synthesis Methods

The synthesis of DPA-THF-benzamide is a complex process that involves multiple steps. The first step is the preparation of diphenylacetyl chloride, which is then reacted with 2-amino-N-tetrahydrofuran to form diphenylacetylaminotetrahydrofuran. This intermediate product is then reacted with benzoyl chloride to form DPA-THF-benzamide. The overall synthesis process is time-consuming and requires skilled personnel.

Scientific Research Applications

DPA-THF-benzamide has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promise as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the biochemical and physiological fields, DPA-THF-benzamide has been used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

Product Name

3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C26H26N2O3/c29-25(27-18-23-15-8-16-31-23)21-13-7-14-22(17-21)28-26(30)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-14,17,23-24H,8,15-16,18H2,(H,27,29)(H,28,30)

InChI Key

VEJLRYWXNUULHN-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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